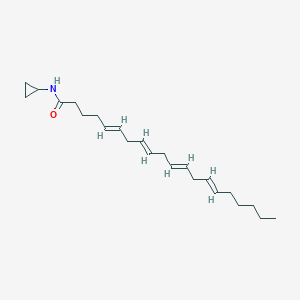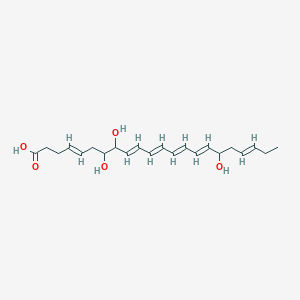
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which may include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: This compound is studied for its role in cellular processes and its impact on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of specialized lipid-based products and formulations
Mecanismo De Acción
The mechanism of action of 7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid involves its interaction with cellular membranes and signaling pathways. It is believed to exert its effects by modulating the fluidity and function of cell membranes, as well as influencing the activity of membrane-bound proteins and receptors. The molecular targets and pathways involved include various enzymes and receptors that play a role in inflammation and cellular signaling .
Comparación Con Compuestos Similares
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): A precursor to this compound, DHA is an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid, EPA is involved in anti-inflammatory processes and is a precursor to various bioactive lipid mediators.
Arachidonic acid (AA): An omega-6 fatty acid, AA is a precursor to pro-inflammatory eicosanoids and plays a role in cellular signaling.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic effects .
Propiedades
Fórmula molecular |
C22H32O5 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(4E,9E,11E,13E,15E,19E)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,12-8+,15-10+,16-11+ |
Clave InChI |
OIWTWACQMDFHJG-DOQOHRHJSA-N |
SMILES isomérico |
CC/C=C/CC(/C=C/C=C/C=C/C=C/C(C(C/C=C/CCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
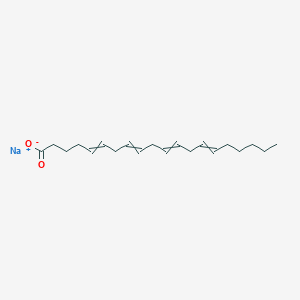
![methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate](/img/structure/B10767241.png)
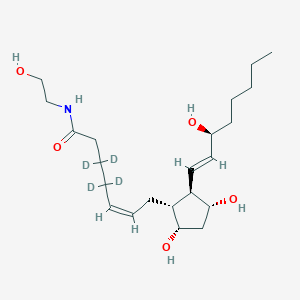
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)
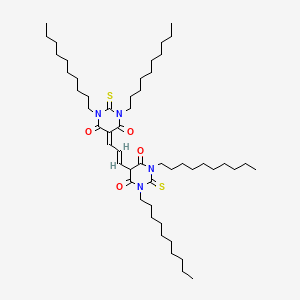

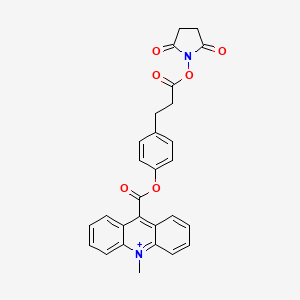
![[3H]resolvin D1](/img/structure/B10767277.png)
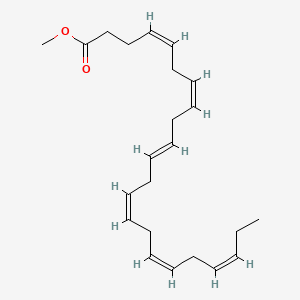
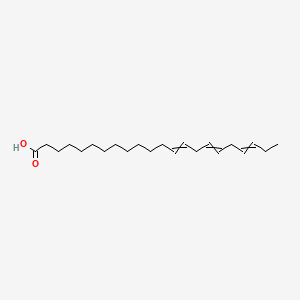

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
